molecular formula C12H11NO2S B4241240 2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid

2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid

Cat. No.: B4241240
M. Wt: 233.29 g/mol
InChI Key: NZZPQODMRIZZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid is an organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a phenylacetic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid typically involves the reaction of 2-aminothiazole with phenylacetic acid derivatives. One common method involves the use of 1-propanephosphonic acid cyclic anhydride (T3P) and triethylamine in dichloromethane as solvents . The reaction proceeds under mild conditions, leading to the formation of the desired product with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and metal-free processes can enhance the efficiency and sustainability of the production . These methods are designed to be atom-economical, highly selective, and environmentally benign.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-phenylthiazol-4-yl)methyl-1H-1,2,4-triazole
  • (2-(4-chlorophenyl)thiazol-4-yl)methyl-1H-1,2,4-triazole

Uniqueness

2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-13-10(7-16-8)11(12(14)15)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZPQODMRIZZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid
Reactant of Route 2
2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid
Reactant of Route 3
2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid
Reactant of Route 5
2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid
Reactant of Route 6
2-(2-Methyl-1,3-thiazol-4-yl)-2-phenylacetic acid

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